molecular formula C11H11ClN4O4S B4367814 2-{[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]SULFONYL}-N'~1~-[(E)-1-(2-FURYL)METHYLIDENE]ACETOHYDRAZIDE

2-{[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]SULFONYL}-N'~1~-[(E)-1-(2-FURYL)METHYLIDENE]ACETOHYDRAZIDE

Cat. No.: B4367814
M. Wt: 330.75 g/mol
InChI Key: AVGOJAQWPJJOMA-WLRTZDKTSA-N
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Description

2-{[(4-chloro-1H-pyrazol-1-yl)methyl]sulfonyl}-N’-(2-furylmethylene)acetohydrazide is a complex organic compound that features a pyrazole ring, a sulfonyl group, and a furylmethylene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-chloro-1H-pyrazol-1-yl)methyl]sulfonyl}-N’-(2-furylmethylene)acetohydrazide typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the sulfonyl group and the furylmethylene moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-chloro-1H-pyrazol-1-yl)methyl]sulfonyl}-N’-(2-furylmethylene)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{[(4-chloro-1H-pyrazol-1-yl)methyl]sulfonyl}-N’-(2-furylmethylene)acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{[(4-chloro-1H-pyrazol-1-yl)methyl]sulfonyl}-N’-(2-furylmethylene)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and sulfonyl-containing molecules. Examples are:

Uniqueness

What sets 2-{[(4-chloro-1H-pyrazol-1-yl)methyl]sulfonyl}-N’-(2-furylmethylene)acetohydrazide apart is its unique combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

2-[(4-chloropyrazol-1-yl)methylsulfonyl]-N-[(E)-furan-2-ylmethylideneamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4O4S/c12-9-4-14-16(6-9)8-21(18,19)7-11(17)15-13-5-10-2-1-3-20-10/h1-6H,7-8H2,(H,15,17)/b13-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVGOJAQWPJJOMA-WLRTZDKTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=NNC(=O)CS(=O)(=O)CN2C=C(C=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=N/NC(=O)CS(=O)(=O)CN2C=C(C=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]SULFONYL}-N'~1~-[(E)-1-(2-FURYL)METHYLIDENE]ACETOHYDRAZIDE
Reactant of Route 2
Reactant of Route 2
2-{[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]SULFONYL}-N'~1~-[(E)-1-(2-FURYL)METHYLIDENE]ACETOHYDRAZIDE

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